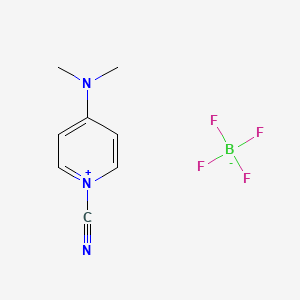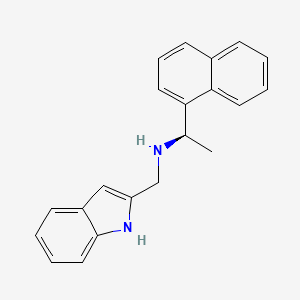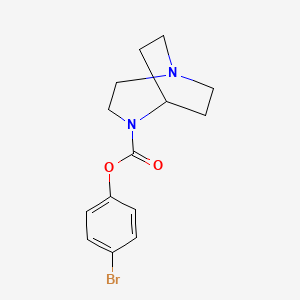
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
概要
説明
SSR180711は、化学的には1,4-ジアザビシクロ[3.2.2]ノナン-4-カルボン酸 4-ブロモフェニルエステルとして知られており、ニコチン性アセチルコリン受容体のα7サブタイプの選択的な部分アゴニストです。 この化合物は、特に統合失調症に関連する認知機能障害の治療における潜在的な治療用途について広く研究されています .
科学的研究の応用
Chemistry: As a selective partial agonist, it serves as a valuable tool for studying the alpha-7 nicotinic acetylcholine receptors.
Biology: The compound is used to explore the role of alpha-7 receptors in neurotransmission and synaptic plasticity.
Industry: While its industrial applications are limited, the compound’s unique properties make it a candidate for further research and development in pharmaceutical industries.
作用機序
SSR180711は、ニコチン性アセチルコリン受容体のα7サブタイプに選択的に結合して部分的に活性化することで効果を発揮します。 この活性化は、海馬におけるグルタミン酸作動性神経伝達の増加、アセチルコリンの放出、および長期増強につながります . この化合物の部分アゴニスト活性は、受容体の脱感作を引き起こさないため、長期的な治療用途に適した候補となっています。
生化学分析
Biochemical Properties
4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate interacts primarily with the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as calcium and sodium into the cell. The interaction of this compound with this receptor results in partial agonism, meaning it activates the receptor but not to its full potential. This partial activation can modulate neurotransmission and has been linked to improvements in cognitive function .
Cellular Effects
The effects of this compound on cells are multifaceted. In neuronal cells, it influences cell signaling pathways by modulating the activity of the alpha-7 nicotinic acetylcholine receptor. This modulation can lead to changes in intracellular calcium levels, which in turn can affect various cellular processes such as gene expression and neurotransmitter release. Additionally, this compound has been shown to have neuroprotective effects, potentially reducing cell death in neurodegenerative conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the alpha-7 nicotinic acetylcholine receptor. This binding induces a conformational change in the receptor, allowing the influx of cations into the cell. The partial agonism of this compound means that it does not fully activate the receptor, which can prevent overstimulation and potential excitotoxicity. This mechanism is crucial for its therapeutic potential, as it can enhance cognitive function without causing excessive neuronal activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can diminish with prolonged exposure due to potential degradation. Long-term studies have shown that while initial effects on cellular function are pronounced, there may be a gradual decrease in efficacy, highlighting the importance of understanding its stability and degradation pathways .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound can enhance cognitive function and provide neuroprotection. At higher doses, there may be adverse effects such as toxicity and behavioral changes. These findings underscore the need for careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of the compound into its metabolites. These metabolites can then be excreted from the body. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its movement within the body. Its distribution is not uniform, with higher concentrations observed in specific brain regions, particularly those involved in cognitive function .
Subcellular Localization
The subcellular localization of this compound is primarily within the neuronal cell membrane, where it interacts with the alpha-7 nicotinic acetylcholine receptor. This localization is critical for its function, as it needs to be in close proximity to the receptor to exert its effects. Additionally, there may be some localization within intracellular compartments, which could influence its overall activity and function .
準備方法
SSR180711の合成は、コア構造である1,4-ジアザビシクロ[3.2.2]ノナンの調製から始まり、いくつかのステップを伴います。その後、カルボン酸基を4-ブロモフェノールでエステル化します。 反応条件は、通常、ジクロロメタンなどの適切な溶媒と、ジシクロヘキシルカルボジイミドなどのカップリング剤を使用し、エステル化プロセスを促進します . 産業生産方法は広く文書化されていませんが、合成は、大規模生産のために最適化された同様のステップに従う可能性があります。
化学反応の分析
SSR180711は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の形成につながります。
還元: 還元反応はブロモフェニル基を修飾し、脱ハロゲン化につながる可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究アプリケーション
化学: 選択的な部分アゴニストとして、それはα7ニコチン性アセチルコリン受容体を研究するための貴重なツールとして役立ちます。
生物学: この化合物は、神経伝達とシナプス可塑性におけるα7受容体の役割を探るために使用されます。
医学: SSR180711は、統合失調症の動物モデルにおいて認知機能を改善する可能性を示しており、人間の認知機能障害の潜在的な治療薬となっています.
産業: 産業用途は限定されていますが、この化合物のユニークな特性により、製薬業界におけるさらなる研究開発の候補となっています。
類似化合物との比較
SSR180711は、α7ニコチン性アセチルコリン受容体における選択的な部分アゴニスト活性において独特です。同様の化合物には以下が含まれます。
PHA-543613: 同様の認知機能を高める特性を持つ別の選択的α7受容体アゴニスト。
PNU-120596: α7受容体の正の異方性モジュレーターであり、内因性アセチルコリンの効果を高めます.
NS-1738: 潜在的な認知機能向上効果を持つ別の正の異方性モジュレーター.
これらの化合物と比較して、SSR180711の部分アゴニスト活性は、有効性と受容体の脱感作のバランスを提供し、研究と潜在的な治療用途のためのユニークで貴重なツールとなっています。
特性
IUPAC Name |
(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLOZRCLQMJJLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047359 | |
| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298198-52-4 | |
| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 298198-52-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SSR-180711 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(15S,16S,18R)-16-(hydroxymethyl)-16-methoxy-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1242786.png)
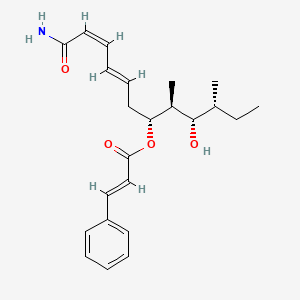
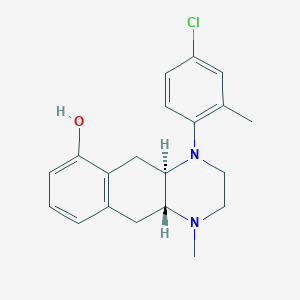
![(19E,21E,23Z,25Z,27E,29E,31E)-33-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,11,13,37-heptahydroxy-17-[(8E,10E)-5-hydroxy-7-oxododeca-8,10-dien-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1242793.png)
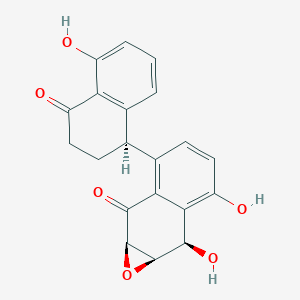
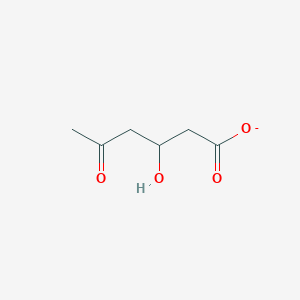
![TG(18:2(9Z,12Z)/18:2(9Z,12Z)/20:2(11Z,14Z))[iso3]](/img/structure/B1242797.png)
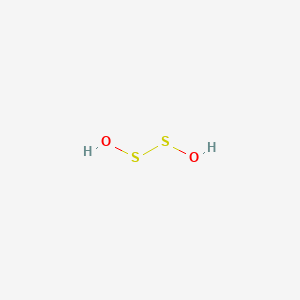
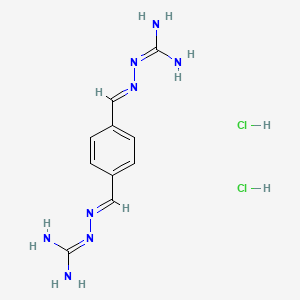
![4-[(2E)-2-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydrazinyl]benzenesulfonamide](/img/structure/B1242803.png)


